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Introduction

FTO001 is a promising gene therapy candidate designed to treat inherited retinal diseases
associated with mutations in the RPE65 gene. This therapy utilizes a recombinant adeno-
associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE6G5
gene to retinal pigment epithelium (RPE) cells.[1][2][3][4] The RPEG5 protein is a critical
enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-
retinol, a key step in the regeneration of the visual chromophore necessary for both rod and
cone photoreceptor function.[5][6] Biallelic loss-of-function mutations in RPE65 lead to a
deficiency in 11-cis-retinal, causing severe vision loss, as seen in Leber congenital amaurosis
(LCA) and some forms of retinitis pigmentosa.[5][6]

Validation of RPEG5 protein expression following FT001 administration is crucial for assessing
the therapy's efficacy at a molecular level. This document provides detailed application notes
and protocols for a suite of assays to quantify and localize RPEG5 protein expression in
preclinical and clinical research settings.

Data Presentation: Quantitative Analysis of RPE65
EXxpression
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The following tables present hypothetical, yet representative, quantitative data that could be

expected from the successful administration of FT001 in a preclinical animal model (e.g.,

Rpe65 knockout mouse) and in an in vitro human retinal organoid model.

Table 1: RPE65 Protein Expression in a Murine Model Post-FT001 Administration

Treatment Group

Western Blot
(Relative
Densitometry
Units)

ELISA (pg/mg total
protein)

Immunohistochemi
stry (% RPEG65-
positive cells)

Wild-Type Control 1.00+0.12 550 + 45 98+2
Rpe65 KO + Vehicle Not Detected <10 0
Rpe65 KO + FT001

0.45+0.08 250 + 30 48 +5
(Low Dose)
Rpe65 KO + FT001

0.85+0.15 480 = 55 85+7

(High Dose)

Table 2: RPE65 Protein Expression in Human iPSC-Derived Retinal Organoids Post-FT001

Transduction

Treatment Group

Western Blot
(Relative
Densitometry
Units)

ELISA (pg/mg total
protein)

Immunohistochemi
stry (% RPEG65-
positive RPE cells)

Healthy Donor

_ 1.00+0.15 480 + 50 95+3
Organoids
RPE65 Mutant
, , Not Detected <10 0
Organoids + Vehicle
RPEG5 Mutant
_ 0.78+0.11 390 + 40 8116
Organoids + FT001
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Experimental Protocols
Western Blot for RPE65 Quantification

Objective: To quantify the relative levels of RPE65 protein in retinal tissue lysates or cell
extracts.

Materials:

e RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, Cat# 89900)

o Protease Inhibitor Cocktail (Sigma-Aldrich, Cat# P8340)

o BCA Protein Assay Kit (Thermo Fisher Scientific, Cat# 23225)

e Laemmli Sample Buffer (Bio-Rad, Cat# 1610747)

e 4-20% Mini-PROTEAN TGX Precast Protein Gels (Bio-Rad, Cat# 4561096)

e Trans-Blot Turbo Mini PVDF Transfer Packs (Bio-Rad, Cat# 1704156)

» EveryBlot Blocking Buffer (Bio-Rad, Cat# 12010020)

e Primary Antibody: Rabbit anti-RPE65 (Abcam, Cat# ab231780, 1:1000 dilution)

e Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (Abcam, Cat# ab205718, 1:5000
dilution)

o Clarity Western ECL Substrate (Bio-Rad, Cat# 1705061)
e ChemiDoc Imaging System (Bio-Rad)

Protocol:

e Sample Preparation:

1. Dissect retinal tissue or harvest retinal organoids and wash with ice-cold PBS.
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2. Homogenize tissue or lyse organoids in RIPA buffer supplemented with protease
inhibitors.

3. Incubate on ice for 30 minutes with periodic vortexing.
4. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

5. Collect the supernatant and determine the protein concentration using the BCA assay.

Gel Electrophoresis:

1. Normalize protein samples to a concentration of 2 pg/uL with RIPA buffer and Laemmli
sample buffer.

2. Denature samples by heating at 95°C for 5 minutes.

3. Load 20 ug of protein per lane onto a 4-20% SDS-PAGE gel.

4. Run the gel at 150V for 60-90 minutes until the dye front reaches the bottom.
Protein Transfer:

1. Transfer proteins from the gel to a PVDF membrane using a Trans-Blot Turbo Transfer
System according to the manufacturer's instructions.

Immunoblotting:
1. Block the membrane in EveryBlot Blocking Buffer for 1 hour at room temperature.

2. Incubate the membrane with the primary anti-RPE65 antibody overnight at 4°C with gentle
agitation.

3. Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with
0.1% Tween-20).

4. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

5. Wash the membrane three times for 10 minutes each with TBST.
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» Detection and Analysis:

1. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the
membrane.

2. Image the chemiluminescent signal using a ChemiDoc Imaging System.

3. Quantify the band intensities using Image Lab software (Bio-Rad). Normalize RPE65 band
intensity to a loading control (e.g., B-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for
RPEG65 Quantification

Objective: To obtain absolute quantification of RPEG65 protein in retinal tissue lysates or cell
extracts.

Materials:
« Human RPE65 ELISA Kit (AffiGEN, Cat# K0331309Hu)[7]
o Sample preparation reagents as described in the Western Blot protocol.
o Microplate reader capable of measuring absorbance at 450 nm.
Protocol:
e Sample and Standard Preparation:
1. Prepare retinal tissue or organoid lysates as described for Western Blotting.

2. Reconstitute the RPE65 standard provided in the ELISA kit to create a standard curve
according to the manufacturer's instructions.

3. Dilute samples to fall within the linear range of the standard curve. A starting dilution of

1:10 is recommended.

e Assay Procedure:
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1. Add 100 pL of standards, samples, and blank controls to the appropriate wells of the pre-
coated microplate.

2. Incubate for 2 hours at 37°C.
3. Aspirate the liquid from each well and add 100 pL of Biotin-antibody working solution.
4. Incubate for 1 hour at 37°C.
5. Aspirate and wash the plate three times with the provided wash buffer.
6. Add 100 pL of HRP-avidin working solution to each well.
7. Incubate for 1 hour at 37°C.
8. Aspirate and wash the plate five times with the wash buffer.
9. Add 90 pL of TMB Substrate to each well.
10. Incubate for 15-30 minutes at 37°C in the dark.

11. Add 50 pL of Stop Solution to each well.

» Data Analysis:
1. Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

2. Generate a standard curve by plotting the absorbance of the standards against their
known concentrations.

3. Determine the concentration of RPE65 in the samples by interpolating their absorbance
values from the standard curve.

4. Normalize the RPE65 concentration to the total protein concentration of the sample.

Immunohistochemistry (IHC) for RPE65 Localization

Objective: To visualize the cellular and subcellular localization of RPE65 protein within retinal
tissue sections.
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Materials:

4% Paraformaldehyde (PFA) in PBS

e 30% Sucrose in PBS

e Optimal Cutting Temperature (OCT) compound

o Cryostat

e Blocking Solution: 5% normal goat serum, 0.3% Triton X-100 in PBS

e Primary Antibody: Rabbit anti-RPE65 (Abcam, Cat# ab231780, 1:200 dilution)

e Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor 488 (Thermo
Fisher Scientific, Cat# A-11008, 1:500 dilution)

o DAPI (4',6-diamidino-2-phenylindole)
e Mounting Medium (e.g., ProLong Gold Antifade Mountant, Thermo Fisher Scientific)
¢ Fluorescence microscope
Protocol:
o Tissue Preparation:
1. Enucleate eyes and fix in 4% PFA for 2 hours at 4°C.
2. Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
3. Embed the tissue in OCT compound and freeze on dry ice.
4. Cut 10-12 um thick sections using a cryostat and mount on charged microscope slides.
e Immunostaining:

1. Air dry the slides for 30 minutes and then wash three times with PBS.
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2. Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
3. Block non-specific binding with Blocking Solution for 1 hour at room temperature.

4. Incubate the sections with the primary anti-RPE65 antibody overnight at 4°C in a
humidified chamber.

5. Wash the sections three times for 10 minutes each with PBS.

6. Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room
temperature in the dark.

7. Wash the sections three times for 10 minutes each with PBS in the dark.
8. Counterstain nuclei with DAPI for 5 minutes.
9. Wash twice with PBS.
e Imaging and Analysis:
1. Mount the coverslip using an antifade mounting medium.

2. Visualize the sections using a fluorescence microscope. RPE65 will appear green, and
nuclei will be blue.

3. Quantify the percentage of RPE65-positive cells by counting the number of green-
fluorescent cells within the RPE layer relative to the total number of DAPI-stained nuclei in
that layer.

Mass Spectrometry for RPE65 Quantification

Objective: To achieve highly sensitive and specific quantification of RPE65 protein using
targeted proteomics.

Methodology Overview: This protocol outlines a targeted mass spectrometry approach using
Parallel Reaction Monitoring (PRM).

Materials:

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Urea Lysis Buffer (8 M urea, 100 mM Tris-HCI, pH 8.5)

Dithiothreitol (DTT)

lodoacetamide (IAA)

Trypsin (mass spectrometry grade)

C18 solid-phase extraction cartridges

High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass
spectrometer (e.g., Q Exactive HF, Thermo Fisher Scientific)

Stable isotope-labeled synthetic peptides corresponding to unique RPEG5 tryptic peptides.

Protocol:

e Protein Extraction and Digestion:

1. Lyse retinal tissue or organoids in Urea Lysis Buffer.

2. Reduce disulfide bonds with DTT and alkylate cysteine residues with 1AA.

3. Perform in-solution tryptic digestion overnight at 37°C.

4. Spike in a known amount of stable isotope-labeled RPEG65 peptide standard.

Peptide Cleanup:

1. Desalt the peptide mixture using C18 solid-phase extraction cartridges.

2. Dry the peptides and resuspend them in a buffer suitable for mass spectrometry analysis.
LC-MS/MS Analysis:

1. Inject the peptide mixture into the HPLC system for separation.

2. Perform targeted PRM analysis on the mass spectrometer. The instrument will be
programmed to specifically isolate and fragment the precursor ions of the endogenous and
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stable isotope-labeled RPEG5 peptides.
o Data Analysis:
1. Analyze the resulting data using software such as Skyline.

2. Quantify the endogenous RPEG5 peptide by comparing the area under the curve of its
fragment ion chromatograms to that of the known amount of the stable isotope-labeled

internal standard.

3. Normalize the absolute quantity of RPEG5 to the total protein amount in the initial sample.
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Conclusion

The suite of assays described in these application notes provides a comprehensive framework
for the validation of RPEG5 protein expression following FT001 gene therapy. By employing a
combination of quantitative and qualitative methods, researchers can robustly assess the
molecular efficacy of FT001, providing critical data to support its development for the treatment
of RPE65-mediated inherited retinal diseases. The provided protocols offer a detailed guide for
the execution of these assays, while the data tables and diagrams serve to illustrate expected
outcomes and the underlying biological context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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